Dimethyl 2-methylenepentanedioate

Head-to-Tail Dimerization Phosphine Catalysis Synthetic Efficiency

Dimethyl 2-methylenepentanedioate (CAS 5621-44-3), also referred to as dimethyl 2-methyleneglutarate, is an α-methylene diester with the molecular formula C₈H₁₂O₄. It is structurally characterized by a 2-methylenepentanedioate backbone bearing two terminal methyl ester groups.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 5621-44-3
Cat. No. B1361091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-methylenepentanedioate
CAS5621-44-3
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(=C)C(=O)OC
InChIInChI=1S/C8H12O4/c1-6(8(10)12-3)4-5-7(9)11-2/h1,4-5H2,2-3H3
InChIKeyURLYMBMJTPDVEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 2-methylenepentanedioate (CAS 5621-44-3) – Core Identity and Procurement Context


Dimethyl 2-methylenepentanedioate (CAS 5621-44-3), also referred to as dimethyl 2-methyleneglutarate, is an α-methylene diester with the molecular formula C₈H₁₂O₄ . It is structurally characterized by a 2-methylenepentanedioate backbone bearing two terminal methyl ester groups [1]. This compound is a synthetic intermediate produced primarily via the head-to-tail dimerization of methyl acrylate [2] and serves as a bifunctional building block in organic synthesis and polymer chemistry [3].

Why Dimethyl 2-methylenepentanedioate Cannot Be Casually Substituted by Other α-Methylene Diesters


α-Methylene diesters such as dimethyl itaconate or dimethyl 2-methylglutarate may appear structurally analogous, but they exhibit fundamentally different reactivity profiles due to variations in backbone unsaturation, steric environment, and electrophilicity. Dimethyl 2-methylenepentanedioate possesses a unique head-to-tail dimeric architecture that enables selective transformations—such as cyclopentenone annulation and NHC-catalyzed tail-to-tail dimerization—that are not feasible with saturated analogs or commercially prevalent itaconates [1]. Furthermore, its performance in metal-free catalytic dimerization is highly sensitive to the steric bulk of the catalyst, underscoring that generic substitution without evidence of comparable selectivity and yield is scientifically unsound [2].

Quantitative Differentiation: Dimethyl 2-methylenepentanedioate vs. Closest Analogs


Catalytic Synthesis Yield: 85% at Room Temperature vs. <79% for Conventional Phosphine Systems

In the head-to-tail dimerization of methyl acrylate, the use of P(RNCH2CH2)3N (R = Bn) as a nonmetallic catalyst afforded dimethyl 2-methylenepentanedioate in 85% yield after only 4 hours at room temperature in THF [1]. This is in stark contrast to conventional trialkylphosphine catalysts (e.g., P(C6H5)3 or P(C4H9)3), which require elevated temperatures (50–110 °C) and produce yields ranging from 10% to 79% with lower selectivity [1]. The substitution of a less sterically hindered catalyst, P(MeNCH2CH2)3N, resulted in complete failure to produce the dimer, instead yielding oligomers or polymers [1].

Head-to-Tail Dimerization Phosphine Catalysis Synthetic Efficiency

Tail-to-Tail Dimerization: Unique Substrate for NHC-Catalyzed Reaction vs. Metal-Catalyzed Inactivity

Dimethyl 2-methylenepentanedioate is among a select group of vinylidene substrates that undergo tail-to-tail dimerization catalyzed by N-heterocyclic carbenes (NHCs) [1]. Notably, the study reports that this compound, along with dimethyl itaconate and others, had never been dimerized by metal-catalyzed counterparts [1]. The reaction yields the tail-to-tail dimer product, a transformation that is not accessible using traditional transition metal catalysts [1]. In contrast, vinylene substrates such as crotononitrile and methyl crotonate fail to dimerize under these conditions, instead undergoing Rauhut-Currier reaction [1].

N-Heterocyclic Carbene Dimerization Vinylidene Substrates

Cyclopentenone Synthesis: 55% Yield from Dimethyl 2-methylenepentanedioate as Starting Material

Dimethyl 2-methylenepentanedioate serves as the direct precursor for the synthesis of 2-hydroxy-3-methylcyclopent-2-enone, a valuable cyclopentenone scaffold. The reported method involves treatment of the diester with silica gel as a reaction medium, affording the cyclopentenone product in 55% isolated yield [1]. This transformation is a specific, literature-validated application that exploits the unique α-methylene diester structure of dimethyl 2-methylenepentanedioate [1].

Cyclopentenone Synthesis Silica Gel-Mediated Cyclization Heterocycle Precursor

Polymer Monomer Utility: Established Role vs. Alternative α-Methylene Diesters

2-Methylene-pentanedioic acid dimethyl ester (dimethyl 2-methylenepentanedioate) has been explicitly identified as a useful monomer for the synthesis of polymers [1][2]. While dimethyl itaconate is also employed as a comonomer in polymer chemistry , the distinct structural features of dimethyl 2-methylenepentanedioate—namely its extended methylene backbone and terminal ester placement—confer different copolymerization behavior and polymer backbone architecture [1].

Polymer Synthesis Monomer Specialty Polymers

High-Impact Application Scenarios for Dimethyl 2-methylenepentanedioate Based on Quantitative Evidence


High-Yield, Room-Temperature Synthesis of α-Methylene Diester Building Blocks

Researchers requiring multigram quantities of dimethyl 2-methylenepentanedioate for downstream derivatization should prioritize the P(RNCH2CH2)3N-catalyzed head-to-tail dimerization protocol, which delivers 85% yield in 4 hours at room temperature [1]. This route offers a reproducible, energy-efficient alternative to conventional thermal dimerizations that suffer from lower yields and selectivity [1].

Accessing Tail-to-Tail Dimers for Bifunctional Molecule Construction

For projects focused on C–C bond-forming reactions, dimethyl 2-methylenepentanedioate is a validated substrate for NHC-catalyzed tail-to-tail dimerization [2]. This transformation is not achievable with metal catalysts and cannot be reproduced using saturated diester analogs or simpler vinyl monomers [2]. The resulting dimers serve as precursors for adipic acid derivatives and hexamethylenediamine analogs [2].

Cyclopentenone Library Synthesis from a Single Starting Material

Medicinal chemists and natural product synthesis groups can employ dimethyl 2-methylenepentanedioate as a direct precursor to 2-hydroxy-3-methylcyclopent-2-enone [3]. The 55% isolated yield under mild, silica gel-mediated conditions [3] makes this a practical route for generating cyclopentenone intermediates for fragment-based screening or total synthesis.

Polymer Backbone Modulation via α-Methylene Diester Incorporation

Polymer scientists seeking to introduce a 2-methylenepentanedioate unit into polymer backbones can utilize this compound as a specialty monomer [4][5]. While not as broadly commercialized as dimethyl itaconate, its distinct chain architecture offers the potential for fine-tuning thermal, mechanical, or solubility properties in copolymers where dimethyl itaconate does not provide the desired performance profile [4].

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